molecular formula C21H19NO5 B12107240 (3E)-1-Acetyl-3-(ethoxyphenylmethylene)-2,3-dihydro-2-oxo-1H-indole-6-carboxylic Acid Methyl Ester

(3E)-1-Acetyl-3-(ethoxyphenylmethylene)-2,3-dihydro-2-oxo-1H-indole-6-carboxylic Acid Methyl Ester

Cat. No.: B12107240
M. Wt: 365.4 g/mol
InChI Key: NSLGYOTXIPMWNZ-VHEBQXMUSA-N
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Description

(3E)-1-Acetyl-3-(ethoxyphenylmethylene)-2,3-dihydro-2-oxo-1H-indole-6-carboxylic Acid Methyl Ester (CAS: 1168152-06-4) is a synthetic indole derivative and a known impurity of Nintedanib (BIBF 1120), a triple angiokinase inhibitor targeting VEGF, PDGF, and FGF receptors . Structurally, it features:

  • A 1H-indole-6-carboxylic acid methyl ester backbone.
  • Acetyl substitution at the 1-position.
  • (Ethoxyphenyl)methylene group at the 3-position in an (E)-configuration. This compound is critical in pharmaceutical quality control as a process-related impurity during Nintedanib synthesis.

Properties

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

methyl (3E)-1-acetyl-3-[ethoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate

InChI

InChI=1S/C21H19NO5/c1-4-27-19(14-8-6-5-7-9-14)18-16-11-10-15(21(25)26-3)12-17(16)22(13(2)23)20(18)24/h5-12H,4H2,1-3H3/b19-18+

InChI Key

NSLGYOTXIPMWNZ-VHEBQXMUSA-N

Isomeric SMILES

CCO/C(=C/1\C2=C(C=C(C=C2)C(=O)OC)N(C1=O)C(=O)C)/C3=CC=CC=C3

Canonical SMILES

CCOC(=C1C2=C(C=C(C=C2)C(=O)OC)N(C1=O)C(=O)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-Acetyl-3-(ethoxyphenylmethylene)-2,3-dihydro-2-oxo-1H-indole-6-carboxylic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride in the presence of a catalyst such as pyridine.

    Formation of the Ethoxyphenylmethylene Moiety: This step involves the condensation of an ethoxybenzaldehyde with the indole derivative under basic conditions to form the ethoxyphenylmethylene moiety.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of (3E)-1-Acetyl-3-(ethoxyphenylmethylene)-2,3-dihydro-2-oxo-1H-indole-6-carboxylic acid methyl ester may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-Acetyl-3-(ethoxyphenylmethylene)-2,3-dihydro-2-oxo-1H-indole-6-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole core or the ethoxyphenylmethylene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of indole compounds exhibit promising anticancer properties. The structure of (3E)-1-Acetyl-3-(ethoxyphenylmethylene)-2,3-dihydro-2-oxo-1H-indole-6-carboxylic Acid Methyl Ester suggests potential activity against various cancer cell lines due to its ability to interact with biological targets involved in cell proliferation and apoptosis.

Case Study:

A study conducted on indole derivatives demonstrated that modifications at the 6-position significantly enhanced cytotoxicity against human cancer cell lines, suggesting that similar modifications in (3E)-1-Acetyl-3-(ethoxyphenylmethylene)-2,3-dihydro-2-oxo-1H-indole-6-carboxylic Acid Methyl Ester could yield effective anticancer agents .

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects by modulating pathways involved in inflammation. Indoles have been reported to inhibit pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Study:

Research on related indole derivatives revealed that they significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating potential therapeutic applications for inflammatory diseases .

Organic Synthesis Applications

(3E)-1-Acetyl-3-(ethoxyphenylmethylene)-2,3-dihydro-2-oxo-1H-indole-6-carboxylic Acid Methyl Ester serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

Synthesis of Novel Compounds

The compound can be utilized as a building block for synthesizing novel heterocyclic compounds, which are essential in drug discovery.

Example Reaction:

A synthetic route involves the reaction of methyl 2-oxoindoline-6-carboxylate with ethoxybenzaldehyde under acidic conditions to yield (3E)-1-Acetyl-3-(ethoxyphenylmethylene)-2,3-dihydro-2-oxo-1H-indole derivatives .

Data Table: Summary of Research Findings

Application AreaKey FindingsReference
Anticancer ActivityEnhanced cytotoxicity against cancer cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Organic SynthesisIntermediate for novel heterocyclic compounds

Mechanism of Action

The mechanism of action of (3E)-1-Acetyl-3-(ethoxyphenylmethylene)-2,3-dihydro-2-oxo-1H-indole-6-carboxylic acid methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Structural Modifications and Physicochemical Properties

The table below compares the target compound with its closest analogs:

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Price (10 mg) Key Applications
(3E)-1-Acetyl-3-(ethoxyphenylmethylene)-2,3-dihydro-2-oxo-1H-indole-6-carboxylic Acid Methyl Ester 1168152-06-4 Not explicitly stated (inferred: C₂₀H₁₉NO₅) ~365.4 Ethoxyphenylmethylene, Acetyl €214 Nintedanib impurity
(3E)-2,3-Dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylic Acid Methyl Ester 1168150-46-6 C₁₈H₁₅NO₄ 309.31 Methoxyphenylmethylene $85–$245 Nintedanib intermediate (BIBF1120 Intermediate4)
Methyl (3E)-1-acetyl-3-[methoxy(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate 1168152-07-5 C₂₀H₁₇NO₅ 351.35 Methoxyphenylmethylene, Acetyl Not listed Research chemical
2-Oxo-2,3-dihydro-1H-indole-6-carboxylic Acid Methyl Ester 14192-26-8 C₁₀H₉NO₃ 191.18 No substituents at 1- or 3-positions Not listed Core indole building block

Structural Insights :

  • Ethoxy vs.
  • Acetyl Group: The acetyl substitution at the 1-position (target compound and CAS 1168152-07-5) may enhance steric hindrance, affecting kinase binding affinity compared to non-acetylated analogs .

Biological Activity

The compound (3E)-1-Acetyl-3-(ethoxyphenylmethylene)-2,3-dihydro-2-oxo-1H-indole-6-carboxylic Acid Methyl Ester , also known by its CAS number 1175365-43-1, is a derivative of indole that has garnered interest for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The molecular formula of the compound is C21H19NO5C_{21}H_{19}NO_{5} with a molecular weight of approximately 365.38 g/mol. It is characterized by a relatively low water solubility (0.015 g/L at 25°C) and a boiling point of about 555.7°C at 760 mmHg .

The biological activity of this compound is largely attributed to its interaction with various biological pathways:

  • Antiviral Activity : Recent studies have indicated that indole derivatives can inhibit HIV-1 integrase, which is crucial for viral replication. The binding conformation analysis suggests that the indole core and specific functional groups chelate metal ions within the active site of integrase, enhancing inhibitory effects .
  • Anticancer Properties : Indole derivatives are known for their anticancer activities through mechanisms such as apoptosis induction and inhibition of angiogenesis. The compound may exhibit similar properties by targeting specific signaling pathways involved in cancer progression.
  • Enzyme Inhibition : Research indicates that compounds with indole structures can inhibit various kinases involved in cellular signaling pathways, including those related to cancer and inflammation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity Target IC50 (μM) Mechanism
HIV-1 Integrase InhibitionHIV-1 Integrase0.13Chelation of Mg²⁺ ions in active site
Anticancer ActivityVarious cancer cell linesNot specifiedInduction of apoptosis
Kinase InhibitionVEGFR, PDGFR, FGFR34 - 610Inhibition of receptor tyrosine kinases

Case Studies

Several studies have explored the biological activity of indole derivatives similar to our compound:

  • HIV Research : A study demonstrated that structural modifications on indole derivatives significantly enhanced their inhibitory effects against HIV-1 integrase, with some compounds achieving IC50 values as low as 0.13 μM . This highlights the potential for further optimization of (3E)-1-Acetyl-3-(ethoxyphenylmethylene)-2,3-dihydro-2-oxo-1H-indole-6-carboxylic Acid Methyl Ester for antiviral applications.
  • Cancer Studies : Research has shown that indole derivatives can induce apoptosis in various cancer cell lines. For instance, compounds structurally related to our target have been reported to inhibit tumor growth by modulating apoptotic pathways .

Q & A

Q. Table 1: Key Spectroscopic Data for Structural Confirmation

TechniqueExpected Signals/PeaksReference
1H^1H-NMRδ 3.7–3.9 ppm (OCH3_3), δ 2.4 ppm (COCH3_3)
13C^{13}C-NMRδ 170–175 ppm (ester C=O), δ 165 ppm (2-oxo)
IR1730 cm1^{-1} (ester), 1650 cm1^{-1} (amide)

Q. Table 2: Crystallographic Parameters for SCXRD Analysis

ParameterValue/DescriptionReference
SoftwareSHELXL (structure refinement)
Space GroupP21_1/c (common for indole derivatives)
R-factor<0.05 for high-resolution data

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